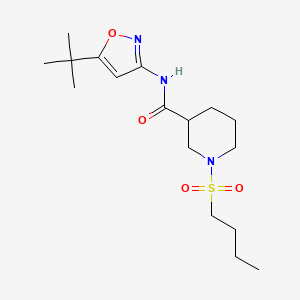![molecular formula C13H17F3N2O B5394920 N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5394920.png)
N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea, also known as TFMPU, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of urea derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea involves the inhibition of various enzymes and ion channels. N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to bind to the active site of these proteins, thereby inhibiting their activity. Additionally, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to affect the lipid bilayer of cell membranes, which can alter the function of ion channels and receptors.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to affect the function of the immune system, including the activation of T cells and the production of cytokines. Additionally, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to affect the function of the nervous system, including the regulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has several advantages for lab experiments, including its high purity and specificity for various proteins and enzymes. Additionally, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have low toxicity and is relatively easy to use in lab experiments. However, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has some limitations, including its cost and the need for specialized equipment to synthesize and use the compound.
Direcciones Futuras
There are several future directions for N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea research, including the development of more efficient synthesis methods, the identification of new proteins and enzymes that can be targeted by N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea, and the study of the long-term effects of N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea on various cell types and organisms. Additionally, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has potential applications in drug development, and future research may focus on the development of new drugs based on the structure and function of N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea.
Métodos De Síntesis
N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea can be synthesized using various methods, including the reaction of 2-(trifluoromethyl)aniline with ethyl isocyanate followed by the reaction with 1-bromo-3-ethylpropane. Another method involves the reaction of 2-(trifluoromethyl)aniline with ethyl carbamate followed by the reaction with 1-bromo-3-ethylpropane. These methods have been reported in the literature and have been used to synthesize N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea with high purity.
Aplicaciones Científicas De Investigación
N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been widely used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including protein kinase C, tyrosine kinase, and phospholipase C. N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been used to study the role of various ion channels, including the calcium channel and the potassium channel. Additionally, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been used to study the function of G protein-coupled receptors.
Propiedades
IUPAC Name |
1-pentan-3-yl-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-3-9(4-2)17-12(19)18-11-8-6-5-7-10(11)13(14,15)16/h5-9H,3-4H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXFYYPRWAWORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5394840.png)
![N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate](/img/structure/B5394845.png)



![ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5394881.png)
![N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5394891.png)
![methyl {4-[(3-sec-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5394895.png)

![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394899.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5394907.png)
![7-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5394912.png)
![2-(2-fluoro-5-methoxyphenyl)-4-[(2-isopropyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole hydrochloride](/img/structure/B5394931.png)
![2-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methylphenol](/img/structure/B5394935.png)